2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]ethanamine
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Overview
Description
2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is a chemical compound that features a trifluorobenzyl group attached to a triazole ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine typically involves the following steps:
Formation of 2,4,5-trifluorobenzyl chloride: This is achieved by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.
Cycloaddition Reaction: The 2,4,5-trifluorobenzyl chloride is then subjected to a cycloaddition reaction with sodium azide and an alkyne to form the triazole ring.
Amination: Finally, the triazole intermediate is reacted with ethylenediamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine involves its interaction with specific molecular targets. The trifluorobenzyl group enhances the compound’s ability to penetrate cell membranes, while the triazole ring can interact with various enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 2-(1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 2-(2-(2-Chlorophenyl)thiazol-4-yl)ethan-1-amine
Uniqueness
2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is unique due to the presence of the trifluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C11H11F3N4 |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-[1-[(2,4,5-trifluorophenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11F3N4/c12-9-4-11(14)10(13)3-7(9)5-18-6-8(1-2-15)16-17-18/h3-4,6H,1-2,5,15H2 |
InChI Key |
UAMSYHLUVXZPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN2C=C(N=N2)CCN |
Origin of Product |
United States |
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